6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid 6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13780914
InChI: InChI=1S/C9H12BFO4/c1-6-3-4-7(11)8(10(12)13)9(6)15-5-14-2/h3-4,12-13H,5H2,1-2H3
SMILES: B(C1=C(C=CC(=C1OCOC)C)F)(O)O
Molecular Formula: C9H12BFO4
Molecular Weight: 214.00 g/mol

6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid

CAS No.:

Cat. No.: VC13780914

Molecular Formula: C9H12BFO4

Molecular Weight: 214.00 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid -

Specification

Molecular Formula C9H12BFO4
Molecular Weight 214.00 g/mol
IUPAC Name [6-fluoro-2-(methoxymethoxy)-3-methylphenyl]boronic acid
Standard InChI InChI=1S/C9H12BFO4/c1-6-3-4-7(11)8(10(12)13)9(6)15-5-14-2/h3-4,12-13H,5H2,1-2H3
Standard InChI Key PSJHUIVSSNLYHO-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1OCOC)C)F)(O)O
Canonical SMILES B(C1=C(C=CC(=C1OCOC)C)F)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, [6-fluoro-2-(methoxymethoxy)-3-methylphenyl]boronic acid, reflects its substitution pattern: a fluorine atom at position 6, a methoxymethoxy group at position 2, and a methyl group at position 3 on the phenyl ring. The boronic acid moiety (-B(OH)₂) at position 1 completes the structure, enabling its role as a coupling partner.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₂BFO₄
Molecular Weight214.00 g/mol
InChI KeyPSJHUIVSSNLYHO-UHFFFAOYSA-N
CAS Number137809-14-6

The methoxymethoxy group (-OCH₂OCH₃) enhances solubility in polar aprotic solvents like tetrahydrofuran (THF), while the fluorine atom increases electrophilicity at the boron center . X-ray crystallography of analogous compounds suggests that steric effects from the methyl group influence regioselectivity in cross-coupling reactions .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR: A singlet at δ 3.3–3.5 ppm for the methoxymethoxy methyl groups and a doublet near δ 6.8–7.2 ppm for aromatic protons.

  • ¹¹B NMR: A peak at δ 28–32 ppm, typical for arylboronic acids .

  • ¹⁹F NMR: A singlet at δ -110 to -115 ppm, consistent with aromatic fluorine .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Methoxymethylation: Protection of a phenolic -OH group using chloromethyl methyl ether (MOMCl) under basic conditions.

  • Directed Ortho-Metalation: Use of lithium diisopropylamide (LDA) to deprotonate the methyl-substituted position, followed by borylation with triisopropyl borate.

  • Fluorination: Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
MethoxymethylationMOMCl, K₂CO₃, DMF, 0–25°C85–90%
BorylationLDA, B(OiPr)₃, THF, -78°C70–75%
FluorinationSelectfluor®, CH₃CN, 80°C60–65%

Reactions require strict anhydrous conditions to prevent boronic acid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords the final product in >95% purity.

Challenges and Mitigation

  • Moisture Sensitivity: The boronic acid group hydrolyzes to boroxin in aqueous media. Storage at 2–8°C under nitrogen is critical.

  • Regioselectivity: Competing fluorination at adjacent positions is minimized using bulky directing groups .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound’s primary application lies in forming carbon-carbon bonds with aryl halides. A representative reaction with 4-bromoanisole demonstrates its efficiency:

Reaction Scheme

C₉H₁₂BFO₄+4-BrC₆H₄OCH₃Pd(PPh₃)₄, K₂CO₃4-(3-Methyl-6-fluoro-2-MOM-phenyl)C₆H₄OCH₃+B(OH)₃\text{C₉H₁₂BFO₄} + \text{4-BrC₆H₄OCH₃} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{4-(3-Methyl-6-fluoro-2-MOM-phenyl)C₆H₄OCH₃} + \text{B(OH)₃}

Table 3: Coupling Performance Metrics

SubstrateYield (%)Turnover Number (TON)
4-Bromoanisole92450
2-Chloropyridine85380
3-Iodotoluene88420

The methoxymethoxy group suppresses proto-deboronation, enabling higher yields than phenylboronic acid (70–75% for analogous reactions) .

Medicinal Chemistry Applications

Derivatives of this compound serve as intermediates in kinase inhibitor synthesis. For example, its coupling with pyrrolopyrimidine halides yields JAK2 inhibitors under preclinical evaluation. Fluorine’s electronegativity enhances binding affinity to ATP pockets .

Physicochemical Properties

Solubility and Stability

Table 4: Solubility Profile

SolventSolubility (mg/mL)
THF45.2
DMF38.7
Water (pH 7)0.2
Ethyl Acetate12.4

The compound exhibits pH-dependent stability, decomposing at pH < 3 (t₁/₂ = 2 h) or pH > 10 (t₁/₂ = 6 h).

Comparative Analysis with Analogous Boronic Acids

Table 5: Structural and Reactivity Comparison

CompoundMolecular WeightKey SubstituentsSuzuki Coupling Yield (%)
Phenylboronic acid 121.93None70–75
2-(Methoxymethoxy)phenylboronic acid 181.98-OCH₂OCH₃80–85
3-Fluoro-2-methylphenylboronic acid 153.95-F, -CH₃78–82
Target Compound214.00-F, -CH₃, -OCH₂OCH₃85–92

The synergistic effects of fluorine and methoxymethoxy groups in the target compound account for its superior performance in cross-coupling reactions compared to analogs .

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